molecular formula C26H27N5O3 B591696 4'-epi-Entecavir-di-o-benzyl Ether CAS No. 1354695-85-4

4'-epi-Entecavir-di-o-benzyl Ether

Cat. No. B591696
M. Wt: 457.534
InChI Key: KROVOOOAPHSWCR-FDFHNCONSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as Entecavir, involves a series of highly efficient reactions including a Favorskii rearrangement-elimination-epimerization sequence to establish the cyclopentene skeleton, the Baeyer–Villiger oxidation/rearrangement to afford the correct configuration of the secondary alcohol, and a directed homoallylic epoxidation followed by epoxide ring-opening to introduce the hydroxyl group suitable for the Mitsunobu reaction . Benzyl ethers can be generated using the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol .


Chemical Reactions Analysis

Benzyl ethers can be generated using the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol . Deprotection is normally performed as palladium-catalyzed hydrogenation, delivering the alcohol and toluene .

properties

CAS RN

1354695-85-4

Product Name

4'-epi-Entecavir-di-o-benzyl Ether

Molecular Formula

C26H27N5O3

Molecular Weight

457.534

IUPAC Name

2-amino-9-[(1S,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one

InChI

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22+/m0/s1

InChI Key

KROVOOOAPHSWCR-FDFHNCONSA-N

SMILES

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N

synonyms

2-Amino-1,9-dihydro-9-[(1S,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one

Origin of Product

United States

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